7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
Brand Name: Vulcanchem
CAS No.: 488829-66-9
VCID: VC21109061
InChI: InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
SMILES: CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Molecular Formula: C16H14ClNOS
Molecular Weight: 303.8 g/mol

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

CAS No.: 488829-66-9

Cat. No.: VC21109061

Molecular Formula: C16H14ClNOS

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one - 488829-66-9

CAS No. 488829-66-9
Molecular Formula C16H14ClNOS
Molecular Weight 303.8 g/mol
IUPAC Name 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Standard InChI InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
Standard InChI Key PKPCOZWXZOXEEF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Canonical SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

Chemical Identity and Structure

Basic Identification

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is a member of the benzothiazepine family, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their core structure. The compound is registered with CAS Number 488829-66-9 and has the molecular formula C16H14ClNOS. The molecular structure consists of a benzothiazepine core that has been modified with a chlorine atom at the 7-position and a 2-methylphenyl group at the 5-position, creating a unique chemical entity with specific binding properties.

Structural Features

The compound's structural composition includes:

  • A seven-membered heterocyclic ring containing both sulfur and nitrogen atoms (the thiazepine portion)

  • A fused benzene ring creating the benzothiazepine scaffold

  • A chlorine atom at the 7-position

  • A 2-methylphenyl substituent at the 5-position

  • A carbonyl group at the 2-position

These structural features are critical determinants of the compound's physical properties, chemical reactivity, and biological activity.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one include:

PropertyValue
Molecular Weight303.8 g/mol
Physical StateSolid at room temperature
Molecular FormulaC16H14ClNOS
CAS Number488829-66-9

These properties differentiate this compound from other benzothiazepines and contribute to its specific characteristics.

Chemical Reactivity

The presence of the chlorine atom and the 2-methylphenyl group influences the compound's electronic distribution and, consequently, its reactivity patterns. The carbonyl group at the 2-position may serve as a site for nucleophilic attack, potentially allowing for further chemical modifications.

Synthesis Methodologies

Modern Synthesis Techniques

Recent literature describes an improved method for benzothiazepine synthesis involving:

  • Preparation of chalcones through Claisen-Schmidt condensation reactions between acetophenone derivatives and aromatic aldehydes in a basic medium

  • Michael addition of 2-aminobenzenethiol to these chalcones in HFIP solvent at room temperature

  • Cyclization to form the benzothiazepine structure

This approach typically produces moderate to good yields and results in racemic mixtures of the final compounds. The process benefits from HFIP's unique properties, including high ionization power, strong hydrogen bonding ability, moderate nucleophilicity, and mild acidic character (pKa = 9.2) .

Research Applications

Current Research Focus

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is primarily used in research settings for exploring potential medicinal applications. The compound is being investigated for its interaction with specific receptors and enzymes, which could lead to therapeutic applications in various disease states.

The research on this compound and related benzothiazepines is part of broader efforts to develop novel pharmacological agents with improved efficacy and safety profiles compared to existing drugs. The unique structural features of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one make it a valuable tool for understanding structure-activity relationships and developing new drug candidates.

Analytical Methods

Characterization of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one and related compounds typically involves various analytical techniques, including:

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-vis) spectroscopy

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

These methods provide detailed information about the compound's structure, purity, and physical properties, which is essential for research and development purposes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator